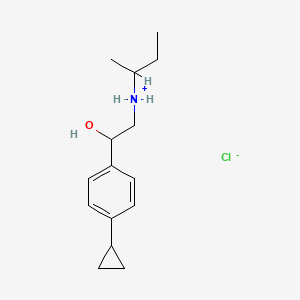

alpha-((sec-Butylamino)methyl)-p-cyclopropyl-benzyl alcohol hydrochloride

Description

α-((sec-Butylamino)methyl)-p-cyclopropyl-benzyl alcohol hydrochloride is a synthetic organic compound characterized by a benzyl alcohol core substituted with a cyclopropyl group at the para-position and a secondary sec-butylamino moiety at the alpha position. Its molecular structure combines aromatic, aliphatic, and amine functionalities, making it a candidate for pharmacological or agrochemical applications.

Properties

CAS No. |

29632-42-6 |

|---|---|

Molecular Formula |

C15H24ClNO |

Molecular Weight |

269.81 g/mol |

IUPAC Name |

butan-2-yl-[2-(4-cyclopropylphenyl)-2-hydroxyethyl]azanium;chloride |

InChI |

InChI=1S/C15H23NO.ClH/c1-3-11(2)16-10-15(17)14-8-6-13(7-9-14)12-4-5-12;/h6-9,11-12,15-17H,3-5,10H2,1-2H3;1H |

InChI Key |

ULSNABQCQDJVPB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)[NH2+]CC(C1=CC=C(C=C1)C2CC2)O.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Preparation of p-Cyclopropyl-Benzyl Alcohol Intermediate

The benzyl alcohol core with a para-cyclopropyl substituent can be synthesized via:

- Hydroboration-oxidation or reduction of the corresponding para-cyclopropylbenzaldehyde or para-cyclopropylbenzyl halide.

- Alternatively, Grignard or organolithium reagents derived from cyclopropyl-substituted aromatic precursors can be reacted with formaldehyde or other aldehydes to yield the benzyl alcohol.

Introduction of the sec-Butylamino Group

The sec-butylamino substituent attached at the alpha position relative to the benzyl alcohol is introduced by:

- Reductive amination of the aldehyde or ketone precursor with sec-butylamine, employing reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.

- Alternatively, intermolecular hydroamination of alkenes or alkynes with sec-butylamine under catalytic conditions can be employed for regioselective amine addition.

Formation of Hydrochloride Salt

The free amine is converted into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, facilitating purification and stabilization.

Detailed Preparation Methods and Analysis

Reductive Amination Route

Reductive amination is a widely used method for the synthesis of alkylamines, including sec-butylamines attached to aromatic alcohols.

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1 | React p-cyclopropylbenzaldehyde with sec-butylamine in methanol or ethanol | Formation of imine intermediate |

| 2 | Add sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (Pd/C, H2) | Reduction of imine to secondary amine |

| 3 | Acidify with HCl in ethanol or ether | Formation of hydrochloride salt |

This method provides good yields and stereoselectivity when the starting aldehyde is optically pure or when chiral catalysts are used. The reaction is typically carried out at room temperature to mild heating (25–50 °C) to optimize conversion and minimize side reactions.

Hydroamination of Alkenes

An alternative modern approach involves intermolecular hydroamination of alkenes with sec-butylamine, catalyzed by transition metals or alkali metal catalysts.

- Alkali metal catalysts such as n-butyllithium in THF have been demonstrated to catalyze hydroamination with good regioselectivity.

- Transition-metal catalyzed hydroaminations (e.g., using lanthanides or palladium complexes) enable anti-Markovnikov addition of amines to alkenes, which is relevant for the formation of the alpha-aminoalkyl side chain.

Hydroamination provides a direct route to the amine functionality without requiring pre-functionalized aldehydes or halides, offering atom economy and fewer steps.

Stereoselective Synthesis Considerations

The compound contains chiral centers, notably at the sec-butylamino substituent. Stereoselective synthesis can be achieved by:

- Using chiral amines (e.g., (S)- or (R)-α-methyl-benzylamine) as auxiliaries or reagents to induce chirality.

- Employing chiral catalysts or chiral resolution techniques post-synthesis to isolate enantiomerically pure compounds.

- Controlling reaction conditions and reagents to favor one stereoisomer, such as selective hydrolysis, amination, or reduction steps.

Data Table Summarizing Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Reductive Amination | p-Cyclopropylbenzaldehyde + sec-butylamine | NaBH3CN or Pd/C + H2 | Mild heating, methanol/ethanol solvent | High selectivity, well-established | Requires aldehyde precursor, possible side reactions |

| Hydroamination (Alkali metal catalysis) | p-Cyclopropyl-substituted alkene + sec-butylamine | n-Butyllithium, THF | 120 °C, 17 h | Direct amine formation, atom economy | High temp, sensitive reagents |

| Hydroamination (Transition-metal catalysis) | Alkene + sec-butylamine | Lanthanide or Pd catalysts | 60 °C to RT | High regio- and stereoselectivity | Catalyst cost, reaction time |

| Chiral Auxiliary Resolution | Racemic mixture + chiral amine | Chiral amines or bases | Variable | Enantiomeric purity | Additional steps, cost |

Mechanistic Insights

- Reductive amination proceeds via imine formation followed by hydride transfer to the imine carbon.

- Hydroamination involves insertion of the alkene into the metal–nitrogen bond, followed by protonolysis to release the amine product.

- Transition metal catalysts facilitate regioselective and stereoselective addition by coordinating both alkene and amine substrates and stabilizing intermediates.

Chemical Reactions Analysis

Types of Reactions

Alpha-((sec-Butylamino)methyl)-p-cyclopropyl-benzyl alcohol hydrochloride can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.

Reduction: The compound can be reduced to form different amines or alcohols.

Substitution: The sec-butylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl-benzaldehyde, while reduction could produce various amines or alcohols.

Scientific Research Applications

Alpha-((sec-Butylamino)methyl)-p-cyclopropyl-benzyl alcohol hydrochloride has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes.

Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of alpha-((sec-Butylamino)methyl)-p-cyclopropyl-benzyl alcohol hydrochloride involves its interaction with specific molecular targets. The sec-butylamino group may interact with receptors or enzymes, modulating their activity. The cyclopropyl group can influence the compound’s binding affinity and specificity, while the benzyl alcohol moiety may contribute to its overall stability and solubility.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

| Property | Target Compound (sec-Butylamino) | Analog (Isopropylamino) |

|---|---|---|

| Molecular Formula | Likely C15H23ClNO* | C14H21ClNO |

| Substituent at α-position | sec-Butylamino | Isopropylamino |

| Predicted Collision Cross Section (Ų, [M+H]+) | N/A | 151.4 |

| SMILES | Not provided | CC(C)NCC(C1=CC=C(C=C1)C2CC2)O |

*Inferred based on analog’s formula (C14H21ClNO) with additional CH2 group from sec-butyl.

Key Insights :

- Predicted collision cross-section (CCS) values for the analog (151.4 Ų for [M+H]+) suggest moderate polarity, which may differ in the target compound due to the longer alkyl chain .

Functional Analog: Isoprenaline Hydrochloride

Isoprenaline hydrochloride (CID 51-30-9) shares the α-((alkylamino)methyl)-benzyl alcohol scaffold but incorporates a catechol (3,4-dihydroxybenzene) ring instead of a cyclopropyl group .

Table 2: Functional Comparison

| Property | Target Compound | Isoprenaline Hydrochloride |

|---|---|---|

| Core Structure | Benzyl alcohol + cyclopropyl | Catechol + isopropylamino |

| Pharmacological Class | Unknown | β-Adrenergic agonist |

| Key Functional Groups | Cyclopropyl, sec-butylamino | Catechol, isopropylamino |

| Molecular Weight | ~275 g/mol* | 247.7 g/mol |

*Estimated based on analog data.

Key Insights :

- The cyclopropyl group in the target compound may enhance metabolic resistance compared to catechol-based structures like isoprenaline, which are prone to rapid oxidation .

Comparison with Pharmacologically Relevant Analogs

Homatropine Hydrobromide

Homatropine hydrobromide (CID 51-56-9) features a benzyl alcohol esterified with a tropane alkaloid, highlighting how structural modifications influence pharmacological action. While unrelated in direct structure, it exemplifies the role of benzyl alcohol derivatives in anticholinergic agents .

Key Contrast :

- The target compound lacks the tropane moiety and ester linkage critical for muscarinic receptor antagonism, suggesting divergent mechanisms of action.

Biological Activity

Alpha-((sec-Butylamino)methyl)-p-cyclopropyl-benzyl alcohol hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 273.81 g/mol. Its structure includes a cyclopropyl group, which is known to influence the biological activity through unique interactions with biological targets.

Biological Activity Overview

- Antimalarial Activity : Recent studies have highlighted the potential of cyclopropyl derivatives in targeting Plasmodium species. For instance, compounds similar to this compound have demonstrated significant activity against the asexual stages of malaria parasites, with effective concentrations (EC50) in the nanomolar range (e.g., 40 nM) and low cytotoxicity to human cells (CC50 > 40 µM) .

- Mechanism of Action : The mechanism involves inhibition of mitochondrial proteins such as cytochrome b, which is crucial for the parasite's energy metabolism. Resistance profiling against drug-resistant strains further confirmed this target .

- Toxicological Profile : Toxicity studies suggest that the compound exhibits low toxicity levels, making it a viable candidate for further development. The primary metabolic pathway involves hydrolysis by carboxylesterases, leading to metabolites that are similarly low in toxicity .

Table 1: Biological Activity Data

| Compound Name | EC50 (µM) | CC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | 0.14 | >40 | Inhibition of cytochrome b |

| Related Cyclopropyl Carboxamide Derivative | 0.040 | >40 | Targeting mitochondrial respiration |

Study Insights

A study focused on the synthesis and evaluation of cyclopropyl carboxamide analogs revealed that small structural changes could significantly enhance antimalarial activity while maintaining low cytotoxicity . The research utilized both in vitro assays and mouse models to assess efficacy and safety.

Future Directions

The ongoing research aims to enhance the metabolic stability of this compound to improve its efficacy in vivo. Challenges include optimizing its pharmacokinetic properties and evaluating its effectiveness against various Plasmodium strains.

Q & A

Q. What are the recommended synthetic routes for alpha-((sec-Butylamino)methyl)-p-cyclopropyl-benzyl alcohol hydrochloride, and how can chiral purity be ensured?

- Methodological Answer : The synthesis of structurally analogous compounds (e.g., clopidogrel) involves multi-step processes, including condensation, stereoisomer separation, and salt formation. For this compound, a plausible route may involve: (i) Condensation of p-cyclopropyl-benzyl alcohol with sec-butylamine via reductive amination using NaBH₄ or similar reducing agents. (ii) Hydrochloride salt formation via HCl gas or concentrated HCl in anhydrous ethanol. To ensure chiral purity, chiral resolving agents like (-)-camphor-10-sulfonic acid can be employed (as seen in clopidogrel synthesis) to separate enantiomers via crystallization . Analytical techniques like chiral HPLC (e.g., using a Chiralpak® column) or polarimetry should validate enantiomeric excess.

Q. How should researchers characterize the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Stability studies require accelerated degradation testing: (i) Prepare solutions in buffers (pH 1–10, using HCl or NaOH) and incubate at 25°C, 40°C, and 60°C. (ii) Monitor degradation via LC-MS (e.g., Waters Xevo TQ-S) to identify hydrolysis products (e.g., free alcohol or amine). Quantify stability using HPLC with UV detection at λ = 254 nm . (iii) Assess cyclopropyl ring stability under oxidative conditions (e.g., H₂O₂ exposure) using NMR (¹H/¹³C) to detect ring-opening products .

Q. What analytical techniques are critical for confirming the compound’s structural identity and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., Bruker 600 MHz) to confirm substitution patterns (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, sec-butylamino protons at δ 1.0–1.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : ESI+ mode to verify molecular ion [M+H]⁺ and isotopic Cl pattern.

- Elemental Analysis : Validate C, H, N, Cl content (±0.3% theoretical values).

- X-ray Crystallography : For definitive stereochemical assignment if single crystals are obtainable .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data arising from stereochemical impurities?

- Methodological Answer : Chiral impurities (e.g., <1% undesired enantiomer) may confound receptor-binding assays. To address this: (i) Use chiral SFC (Supercritical Fluid Chromatography) with CO₂/co-solvent systems to isolate enantiomers. (ii) Perform dose-response assays (e.g., IC₅₀ comparisons) on isolated enantiomers using HEK293 cells expressing target receptors. (iii) Apply molecular docking studies (e.g., AutoDock Vina) to predict enantiomer-receptor interactions and correlate with experimental data .

Q. What strategies optimize the compound’s pharmacokinetic profile, particularly regarding metabolic stability?

- Methodological Answer : (i) In vitro microsomal assays : Incubate with human liver microsomes (HLMs) and NADPH. Monitor parent compound depletion via LC-MS/MS. Identify metabolites (e.g., N-dealkylation, cyclopropane oxidation) . (ii) Structural modification : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzyl ring to slow CYP450-mediated oxidation. Compare metabolic half-life (t₁/₂) of analogs . (iii) Prodrug design : Mask the alcohol moiety as an ester (e.g., acetyl) to enhance membrane permeability, followed by enzymatic hydrolysis in plasma .

Q. How do researchers design structure-activity relationship (SAR) studies to evaluate the role of the cyclopropyl group?

- Methodological Answer : (i) Synthesize analogs with substituents replacing cyclopropane (e.g., cyclohexyl, phenyl) . (ii) Test analogs in functional assays (e.g., GPCR binding affinity via radioligand displacement). (iii) Use QSAR models (e.g., CoMFA) to correlate steric/electronic parameters (e.g., molar refractivity, logP) with activity. The cyclopropyl group’s high torsional strain may enhance receptor complementarity .

Q. What experimental controls are essential when investigating solvent effects on crystallization?

- Methodological Answer : (i) Screen solvents (e.g., ethanol, acetonitrile, THF) under controlled cooling rates (0.1–5°C/min). (ii) Monitor polymorph formation via PXRD (e.g., Bruker D8 Advance). (iii) Include additives (e.g., seed crystals, surfactants like Tween-20) to direct crystallization pathways .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility values across studies?

- Methodological Answer : (i) Standardize solvent systems (e.g., 0.1 M HCl, PBS pH 7.4) and temperatures (25°C ± 0.1°C). (ii) Use nephelometry for kinetic solubility assessment vs. equilibrium solubility (shake-flask method). (iii) Verify solid-state purity (PXRD, DSC) to rule out amorphous vs. crystalline form differences .

Q. What statistical approaches validate reproducibility in dose-response experiments?

- Methodological Answer : (i) Perform triplicate independent experiments with internal controls (e.g., reference agonist/antagonist). (ii) Apply nonlinear regression (GraphPad Prism) to calculate EC₅₀/IC₅₀ with 95% confidence intervals. (iii) Use ANOVA with post-hoc Tukey tests to compare means across experimental batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.